5-Amino-2-chloro-4-fluorophenol
Overview
Description
5-Amino-2-chloro-4-fluorophenol: is an organic compound with the molecular formula C6H5ClFNO and a molecular weight of 161.56 g/mol . It is a member of the fluorophenol series and is characterized by the presence of amino, chloro, and fluoro substituents on a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 5-Amino-2-chloro-4-fluorophenol is the vascular endothelial growth factor (VEGF) receptor tyrosine kinase . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. By targeting this receptor, the compound can influence the growth and development of blood vessels.
Mode of Action
This compound acts as a reagent in the design and structure of potent inhibitors of the VEGF receptor tyrosine kinase . By inhibiting this receptor, the compound can prevent the activation of the VEGF pathway, thereby controlling angiogenesis.
Biochemical Pathways
The compound affects the VEGF signaling pathway . When the VEGF receptor is inhibited, the downstream effects include a decrease in the proliferation and migration of endothelial cells, which are critical for angiogenesis. This can lead to a reduction in the formation of new blood vessels.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis . By preventing the formation of new blood vessels, the compound can potentially limit the growth of tumors, as they require a blood supply to grow and spread.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C . Additionally, the compound’s solubility in different solvents, such as chloroform and methanol , can affect its distribution in the body and its interaction with its target receptor.
Biochemical Analysis
Biochemical Properties
It is known to be involved in the design and structure of potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-4-fluorophenol can be achieved through several methods. One common approach involves the reduction of 2-chloro-5-nitrophenol using a reducing agent such as stannous chloride and hydrochloric acid . Another method involves the use of organometallic intermediates, such as organolithium reagents, followed by treatment with borate to yield the intermediate boronate, which is then converted to the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of chlorosulfonic acid in a solvent like carbon tetrachloride at elevated temperatures (100-130°C) is one such method . The resultant intermediate is then reduced using a combination of reducing agents to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-chloro-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Stannous chloride, zinc, sulfuric acid.
Substitution Reagents: Organolithium reagents, boron reagents.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-2-chloro-4-fluorophenol is used as a reagent in the synthesis of various organic compounds. It is involved in the design and structure of potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors .
Biology: The compound is used in biological research to study enzyme interactions and cellular pathways. It serves as a building block for the synthesis of bioactive molecules.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Comparison with Similar Compounds
2-Amino-5-chlorophenol: Similar structure but lacks the fluorine atom.
4-Fluorophenol: Contains a fluorine atom but lacks the amino and chloro groups.
2-Chloro-4-fluoro-5-nitrophenol: Contains similar substituents but in different positions.
Uniqueness: 5-Amino-2-chloro-4-fluorophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-2-chloro-4-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZLCOLNTRPSIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233461 | |
Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84478-72-8 | |
Record name | 5-Amino-2-chloro-4-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84478-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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